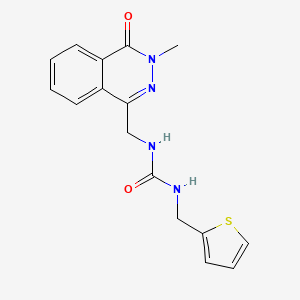

1-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-ylmethyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-ylmethyl)urea" is a urea derivative that is not directly mentioned in the provided papers. However, the papers discuss various urea derivatives with potential biological activities, such as antioxidant properties, enzyme inhibition, and antiacetylcholinesterase activity. These studies provide insights into the synthesis, molecular docking, and biological evaluation of urea derivatives, which can be relevant for understanding the compound .

Synthesis Analysis

The synthesis of urea derivatives is well-documented in the provided papers. For instance, Hunig's base catalyzed synthesis is used to create a series of 1-(2,3-dihydro-1H-indan-1-yl)-3-aryl urea/thiourea derivatives, which are structurally confirmed by spectral and elemental analysis . Similarly, the synthesis of 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas is reported, with a focus on the substitution pattern for tyrosine kinase inhibitors . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities among urea derivatives.

Molecular Structure Analysis

Molecular docking studies are a common approach to analyze the interactions between synthesized compounds and target proteins. In the case of the antioxidant and 2HCK enzyme growth inhibitors, molecular docking unveiled strong hydrogen bonding interactions with specific amino acid residues, which play a significant role in enzyme inhibition . Similarly, for the VEGFR-2 tyrosine kinase inhibitors, the molecular structure analysis provided a rationale for the potency of the compounds based on the presence of a thioether linker and the arylurea moiety in specific positions . These analyses suggest that the molecular structure of urea derivatives is crucial for their biological activity.

Chemical Reactions Analysis

The chemical reactions involving urea derivatives are centered around their potential as inhibitors for various enzymes. The antioxidant activity of urea/thiourea derivatives is compared with molecular docking, ADMET, QSAR, and bioactivity studies, showing a correlation with in vitro results . The antiangiogenesis evaluation of 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas demonstrates their role as VEGFR-2 tyrosine kinase inhibitors, affecting endothelial cell proliferation, migration, and tube formation . These reactions highlight the therapeutic potential of urea derivatives in various biological pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are influenced by their structural components. The conformational analysis of the synthesized compounds indicates that the spacer linking the amino and aryl units is crucial for effective binding with the target enzyme . The flexibility of the spacer, as well as the presence of specific substituents, can significantly affect the inhibitory activities of the compounds, as seen in the series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas . These properties are essential for optimizing the interaction between the compounds and their biological targets.

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocycles

The compound is utilized in the synthesis of saturated heterocycles, contributing to the development of new organic compounds with potential applications in pharmaceuticals and materials science. For example, research by Fülöp, Bernáth, and Sohár (1985) demonstrates the preparation of thiourea and urea derivatives leading to the formation of 2-phenylimino-1,3-oxazines, which are significant for their structural and electronic properties (Fülöp, Bernáth, & Sohár, 1985).

Molecular Interactions and Assembly

The compound's structural features facilitate the study of conformational adjustments and molecular assemblies, crucial for understanding molecular recognition and self-assembly processes. Phukan and Baruah (2016) explored the conformational adjustments in thiourea and urea derivatives, revealing insights into the formation of hydrogen-bonded synthons and their implications for molecular assembly (Phukan & Baruah, 2016).

Enzyme Inhibition and Biochemical Evaluation

Compounds containing urea and thiourea functionalities are investigated for their biochemical activities, such as enzyme inhibition. This area of research holds promise for the development of new therapeutic agents. Thakur et al. (2017) synthesized urea/thiourea derivatives and assessed their anticonvulsant activity, providing a foundation for further exploration in medicinal chemistry (Thakur, Deshmukh, Jha, & Kumar, 2017).

Material Science and Physical Properties

Research into the physical properties of compounds like 1-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-ylmethyl)urea contributes to our understanding of material science, particularly in the design and development of new materials with specific characteristics. Studies such as those by Lloyd and Steed (2011) investigate the rheology and gelation properties of urea derivatives, highlighting their potential in creating materials with tunable physical properties (Lloyd & Steed, 2011).

Eigenschaften

IUPAC Name |

1-[(3-methyl-4-oxophthalazin-1-yl)methyl]-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c1-20-15(21)13-7-3-2-6-12(13)14(19-20)10-18-16(22)17-9-11-5-4-8-23-11/h2-8H,9-10H2,1H3,(H2,17,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRTFDFGXLRQCES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-4-(2-fluorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B2508026.png)

![N-benzyl-4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2508028.png)

![N-(3-fluoro-4-methylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2508029.png)

![8-(Tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid](/img/structure/B2508031.png)

![Methyl 2-amino-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2508032.png)

![4-[(3-fluoro-4-methylphenyl)carbonyl]-3-hydroxy-5-(3-methoxyphenyl)-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2508036.png)

![N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2508040.png)